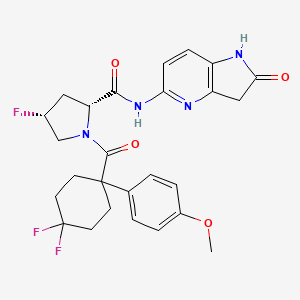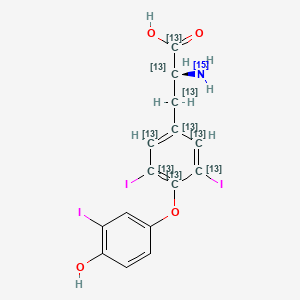
2',3,4-Trichlorobiphenyl-3',4',5',6'-D4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3,4-Trichlorobiphenyl-3’,4’,5’,6’-D4 is a deuterium-labeled derivative of 2’,3,4-Trichlorobiphenyl. This compound is part of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with multiple chlorine atoms attached to biphenyl, a molecule composed of two benzene rings. The deuterium labeling is used to trace and study the compound’s behavior in various scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3,4-Trichlorobiphenyl-3’,4’,5’,6’-D4 involves the deuteration of 2’,3,4-Trichlorobiphenyl. This process typically includes the following steps:
Starting Material: 2’,3,4-Trichlorobiphenyl.
Industrial Production Methods
Industrial production of deuterium-labeled compounds like 2’,3,4-Trichlorobiphenyl-3’,4’,5’,6’-D4 is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves:
Catalytic Exchange: Using deuterium gas and a catalyst.
Purification: The product is purified through techniques such as chromatography to ensure high isotopic purity.
Quality Control: Rigorous testing to confirm the isotopic labeling and chemical purity.
Analyse Des Réactions Chimiques
Types of Reactions
2’,3,4-Trichlorobiphenyl-3’,4’,5’,6’-D4 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form chlorinated biphenyl quinones.
Reduction: Reaction with reducing agents such as lithium aluminum hydride (LiAlH4) to produce less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles like hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Chlorinated biphenyl quinones.
Reduction: Less chlorinated biphenyls.
Substitution: Hydroxylated or aminated biphenyls.
Applications De Recherche Scientifique
2’,3,4-Trichlorobiphenyl-3’,4’,5’,6’-D4 is used in various scientific research applications, including:
Chemistry: As a tracer in studies involving the environmental fate and transport of PCBs.
Biology: To investigate the metabolic pathways and bioaccumulation of PCBs in living organisms.
Medicine: In pharmacokinetic studies to understand the distribution and elimination of PCBs in the human body.
Mécanisme D'action
The mechanism of action of 2’,3,4-Trichlorobiphenyl-3’,4’,5’,6’-D4 involves its interaction with various molecular targets and pathways:
Molecular Targets: It binds to the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of xenobiotic-metabolizing enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4
- 2,3,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4
- 2,3,5-Trichlorobiphenyl-3’,4’,5’,6’-D4
Uniqueness
2’,3,4-Trichlorobiphenyl-3’,4’,5’,6’-D4 is unique due to its specific deuterium labeling pattern, which allows for precise tracing and analysis in scientific studies. This compound’s isotopic labeling provides distinct advantages in understanding the environmental and biological behavior of PCBs compared to non-labeled analogs .
Propriétés
Formule moléculaire |
C12H7Cl3 |
|---|---|
Poids moléculaire |
261.6 g/mol |
Nom IUPAC |
1-chloro-2,3,4,5-tetradeuterio-6-(3,4-dichlorophenyl)benzene |
InChI |
InChI=1S/C12H7Cl3/c13-10-4-2-1-3-9(10)8-5-6-11(14)12(15)7-8/h1-7H/i1D,2D,3D,4D |
Clé InChI |
RIMXLXBUOQMDHV-RHQRLBAQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])C2=CC(=C(C=C2)Cl)Cl)Cl)[2H])[2H] |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15140384.png)
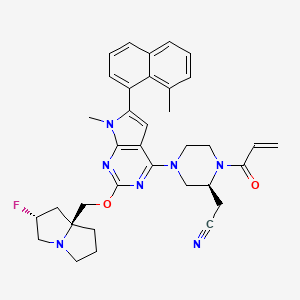
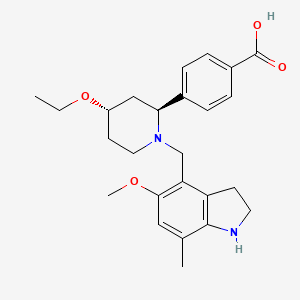
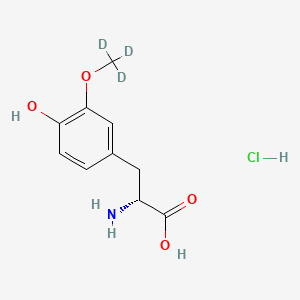
![benzyl N-[(2S)-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]hexan-2-yl]carbamate](/img/structure/B15140393.png)
![3-(Diethylamino)-7-[2-[4-[[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxobutyl]methylamino]phenyl]diazenyl]-5-phenylphenazinium Hexafluorophosphate](/img/structure/B15140402.png)
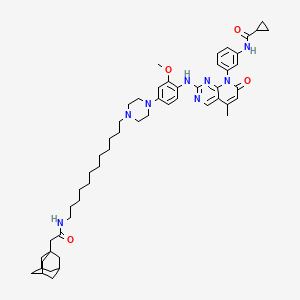
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-pyridin-3-ylpyrrolidin-1-yl)-1H-purin-6-one](/img/structure/B15140408.png)

![(4R,4aS,5aS,6aR,6bS,7aR)-4-Hydroxy-3,6b-dimethyl-5-methylene-4,4a,5,5a,6,6a,7,7a-octahydrocyclopropa[2,3]indeno[5,6-b]furan-2(6bH)-one](/img/structure/B15140417.png)
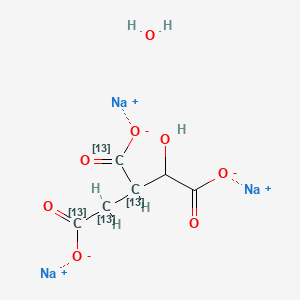
![(2R,3S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-4-methyloxolan-3-ol](/img/structure/B15140432.png)
